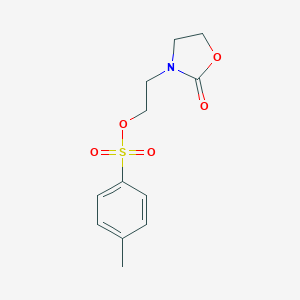

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVHXYDAYZDUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578064 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159974-55-7 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylation of Carbamate Intermediates

A widely adopted strategy involves tosylating 2-hydroxyethyl carbamate precursors. For instance, tert-butyl N-(2-hydroxyethyl)carbamate reacts with tosyl chloride in dichloromethane under basic conditions (KOH, 0°C → RT, 16 hours) to yield 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. Subsequent cleavage of the tert-butyl group under acidic conditions (2N HCl/dioxane) affords the primary amine, which undergoes cyclization with carbonyl sources to form the oxazolidinone ring. This method achieves moderate yields (32–68%) but requires rigorous purification via silica gel chromatography.

Key Reaction Conditions

Alkylation of Oxazolidinone Derivatives

Alternative routes alkylate pre-formed oxazolidinones. For example, 3-methylene-tetrahydropyran-2-one (derived from δ-valerolactone and diethyl oxalate) reacts with 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in dichloromethane to install the tosyl group. Sodium hydride facilitates deprotonation, enabling efficient nucleophilic displacement at room temperature (30 minutes).

Optimization Insight

-

Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

-

Catalyst : NaH enhances reaction kinetics without requiring elevated temperatures.

Palladium-Catalyzed Coupling Strategies

Thiocyanate-to-Tosylate Transformations

Thiocyanates are converted to tosylates using Pd(PPh₃)₄ and SPhos in toluene. For example, 2-(methylthio)phenol reacts with tosyl chloride derivatives under argon, followed by palladium-mediated sulfur displacement. This method is less common for oxazolidinone-tosylate hybrids but offers functional group tolerance.

Cyclization and Ring-Opening Reactions

Oxazolidinone Ring Formation via Carbamate Cyclization

Cyclization of 2-((6-methylpyridin-3-yl)oxy)ethylamine with phosgene equivalents (e.g., diethyl carbonate) under basic conditions (Cs₂CO₃, DMF, 80°C) generates the oxazolidinone ring. Subsequent tosylation using tetrabutylammonium hydrogensulfate in toluene/water mixtures completes the synthesis.

Yield Considerations

Ring-Opening of δ-Valerolactone Derivatives

δ-Valerolactone undergoes ring-opening with diethyl oxalate to form ethyl 2-oxo-2-(2-oxo-tetrahydro-2H-pyran-3-yl)acetate , which is subsequently functionalized with tosyl groups via thioether linkages. Sodium metal in ethanol facilitates this transformation at -15°C, followed by column chromatography purification.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Tosyl chloride, KOH | 0°C → RT | 32–68% | Simple setup, scalable | Moderate yields, purification challenges |

| Palladium Catalysis | Pd₂(dba)₃, XantPhos | 160°C | >50% | Functional group tolerance | High cost, specialized equipment |

| Cyclization | Cs₂CO₃, DMF | 80°C | ~70% | Direct ring formation | Multi-step, side reactions |

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution remains preferred due to reagent availability and operational simplicity. However, palladium-catalyzed methods are gaining traction for high-purity applications, despite catalyst costs. Solvent selection (e.g., toluene over DMF) reduces environmental impact, while microwave assistance shortens reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds exhibit high structural similarity to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, as determined by computational similarity scoring (0.89–0.90) :

| Compound Name | CAS No. | Key Structural Variation | Molecular Weight | Applications/Notes |

|---|---|---|---|---|

| This compound | 154669-49-5 | Oxazolidinone substituent | Not reported | Potential antimicrobial intermediate |

| 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate | 158690-56-3 | tert-Butoxycarbonyl (Boc)-protected amine | Not reported | Peptide synthesis protecting group |

| 2-(((Benzyloxy)carbonyl)amino)ethyl 4-methylbenzenesulfonate | 93407-96-6 | Benzyloxycarbonyl (Cbz)-protected amine | Not reported | Intermediate in organic synthesis |

Key Observations :

- The Boc- and Cbz-protected analogues replace the oxazolidinone ring with carbamate-protected amines, altering reactivity and biological activity. These groups are commonly used in peptide synthesis for temporary amine protection .

- The oxazolidinone moiety in the target compound may confer unique hydrogen-bonding capabilities or metabolic stability compared to carbamate derivatives.

(E)-1-(2-Oxooxazolidin-3-yl)-2-phenylvinyl 4-methylbenzenesulfonate (Compound 4a)

Structure: Features a vinyl group bridging the oxazolidinone and tosyl groups, introducing conjugation and rigidity . Analytical Data:

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate

Structure: Replaces the oxazolidinone with a diazirinyl group (C11H14N2O3S; MW: 254.31) . Key Properties:

- Molecular Weight : 254.31 (lower than the target compound due to the diazirinyl group).

- Applications: Diazirines are photoaffinity labels used in chemical biology to study protein-ligand interactions.

Chromen-4-one Tosylate Derivatives

Example: 2-(1-(4-amino-3-(3-methyl-1H-indazol-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 4-methylbenzenesulfonate . Structure: A complex chromen-4-one derivative with a tosylate counterion. Applications: Demonstrates the use of 4-methylbenzenesulfonate as a counterion in pharmaceutical salts, enhancing solubility or crystallinity. Unlike the target compound, this derivative is tailored for kinase inhibition or anticancer activity .

Sulfonylurea Herbicides with Tosyl Moieties

Examples: Metsulfuron methyl ester, ethametsulfuron methyl ester . Structure: Contain sulfonylurea bridges and triazine rings instead of oxazolidinones. Applications: Used as herbicides, highlighting the versatility of sulfonate esters in agrochemicals. The target compound’s oxazolidinone group may prevent herbicidal activity but enable antimicrobial effects .

Biological Activity

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, with the chemical identifier 159974-55-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

- Molecular Formula : C₁₃H₁₅NO₃S

- Molecular Weight : 285.32 g/mol

- Structure : The compound contains an oxazolidine ring and a sulfonate group, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in several contexts, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial properties. The sulfonate group enhances solubility and bioavailability, making this compound a candidate for further studies in antibiotic development.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bactericidal | 16 | |

| Oxazolidine Derivative A | Bacteriostatic | 32 | |

| Oxazolidine Derivative B | Fungicidal | 8 |

Enzyme Inhibition

Studies have shown that oxazolidines can act as inhibitors of various enzymes, including those involved in bacterial protein synthesis. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail to act effectively.

Case Study: Inhibition of Bacterial Protein Synthesis

In a controlled study, this compound demonstrated competitive inhibition against the ribosomal RNA of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains.

Pharmacological Implications

The pharmacological profile of this compound suggests it could be beneficial in treating infections caused by Gram-positive bacteria. Its unique structure may also provide opportunities for further modifications to enhance efficacy and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, oxazolidinone derivatives are reacted with activated sulfonate esters. In one protocol, K₂CO₃ in anhydrous methanol facilitates the reaction between epibromohydrin and amines, followed by sulfonate esterification . Optimization focuses on:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- Base selection : K₂CO₃ or NaH for deprotonation, with NaH preferred for moisture-sensitive steps .

- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side reactions.

Q. What purification methods are effective for isolating this compound, and how can yield losses be minimized?

Silica gel column chromatography is standard, using gradients of ethyl acetate/petroleum ether (e.g., 9:1 to 100% ethyl acetate) . For scale-up:

- Precipitation : Adding ice-cold water to the reaction mixture precipitates the product.

- Recrystallization : Ethanol or methanol/water systems improve purity .

Critical factors include monitoring reaction completion via TLC and avoiding prolonged exposure to acidic/basic conditions to prevent hydrolysis.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL97) is employed. Key steps:

- Data collection : MoKα radiation (λ = 0.71073 Å) at 90 K reduces thermal motion artifacts .

- Refinement challenges :

Q. How do intermolecular interactions influence the solid-state stability of this compound?

SCXRD reveals:

- π-π stacking : Between oxazolidinone and tosyl groups (Cg···Cg distance = 3.75 Å) .

- Hydrogen bonding : Sulfonate oxygen acts as an acceptor with N–H donors (distance ~2.8 Å).

- Van der Waals forces : Dominant in layered crystal packing, contributing to melting point stability.

These interactions are critical for predicting solubility and formulating co-crystals .

Q. What strategies are used to evaluate the biological activity of oxazolidinone-sulfonate hybrids, particularly enzyme targeting?

- hTK-1 inhibition assays : Measure phosphorylation of thymidine analogs using radioactive [³H]-thymidine .

- SAR studies : Modify the oxazolidinone ring (e.g., cyclohexylmethyl substitution) to enhance binding affinity .

- Molecular docking : Validate interactions with hTK-1’s active site (PDB ID: 4BT3) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 75% vs. 60%) for this compound?

Potential factors:

- Reagent purity : NaH suspension quality affects reactivity; use freshly opened batches .

- Scale effects : Micromolar vs. millimolar scales may alter mixing efficiency.

- Workup differences : Rapid filtration vs. prolonged stirring impacts hydrolysis side reactions .

Recommendation: Replicate conditions with in-situ FTIR monitoring to track intermediate formation.

Methodological Tables

Q. Table 1. Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/c | |

| a, b, c (Å) | 13.6817, 12.5642, 19.3194 | |

| β (°) | 107.121 | |

| R1 (I > 2σ) | 0.052 | |

| Cg···Cg distance (Å) | 3.75 (intramolecular) |

Q. Table 2. Synthetic Optimization Variables

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO | +15% vs. MeOH |

| Base | NaH (60% suspension) | +20% vs. K₂CO₃ |

| Temperature | 0°C → RT (16 hr) | Minimizes hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.